2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide
Description
2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide is a chloroacetamide derivative featuring a hybrid structure comprising an imidazole ring, a phenyl group, and a reactive chloroacetamide moiety. The compound is characterized by a central methylene bridge connecting the 1-methylimidazole and phenyl groups, with a chloroacetamide side chain attached to the nitrogen atom (Fig. 1).
Properties
IUPAC Name |
2-chloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-8-7-15-13(17)12(16-11(18)9-14)10-5-3-2-4-6-10/h2-8,12H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNPCAZHCQBIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide typically involves the following steps:
Preparation of 1-methyl-1H-imidazole-2-carbaldehyde: : This can be achieved by reacting 1-methyl-1H-imidazole with chloroform in the presence of a base.
Formation of the imidazole-phenylmethyl intermediate: : The aldehyde group of 1-methyl-1H-imidazole-2-carbaldehyde is then reacted with phenylmethylamine to form an imidazole-phenylmethyl intermediate.
Chloroacetylation: : The intermediate is then treated with chloroacetyl chloride to introduce the chloroacetyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced analogs.
Substitution: : Formation of substituted derivatives based on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be used in the study of biological systems.
Industry: : Use in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Systems: The target compound’s imidazole ring contrasts with benzimidazole in and triazole-thiazole systems in .
- Halogen Effects : The chloro group in the target compound and propachlor contributes to electrophilicity, enabling nucleophilic interactions (e.g., with cysteine residues in enzymes). Fluorine in compound 279 may enhance metabolic stability and binding affinity via hydrophobic interactions.
Structure-Activity Relationships (SAR) :
- Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., ) often show superior antimicrobial activity due to increased lipophilicity and DNA interaction .
- Halogen Positioning : Chlorine at the acetamide side chain (target compound) vs. aromatic rings (e.g., 9c ) influences reactivity; aromatic halogens enhance π-stacking, while aliphatic halogens promote covalent bonding.
- Heterocyclic Fusion : Triazole-thiazole systems () broaden activity spectra but may reduce selectivity due to off-target interactions.
Biological Activity
2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide, with the chemical formula CHClNO and CAS No. 923769-07-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data from various studies.
The molecular weight of this compound is 263.72 g/mol. The compound features a chloro group and an imidazole moiety, which are significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various acetamide derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing antibacterial efficacy.
Table 1: Antibacterial Activity Summary
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 | |
| Escherichia coli | 0.0195 | |
| Bacillus subtilis | 0.0048 | |
| Pseudomonas aeruginosa | 0.137 |
The compound demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The data suggest that modifications in the phenyl ring can enhance antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity against various strains.
Table 2: Antifungal Activity Summary
The antifungal activity indicates that the compound could be a candidate for treating fungal infections, particularly those resistant to conventional therapies.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Table 3: Anticancer Activity Summary
The compound showed selective cytotoxicity, particularly against Caco-2 cells, suggesting a potential for targeted cancer therapy.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation evaluated the antibacterial effects of several acetamide derivatives, including our compound, revealing that structural modifications significantly influenced their efficacy against E. coli and S. aureus.
- Antifungal Screening : Another study assessed the antifungal properties of various compounds against drug-resistant strains of Candida, where the imidazole-containing derivatives exhibited promising results.
- Anticancer Evaluation : In vitro studies demonstrated that certain structural features of acetamides enhanced their anticancer activity against specific cell lines, indicating that further exploration could lead to effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
